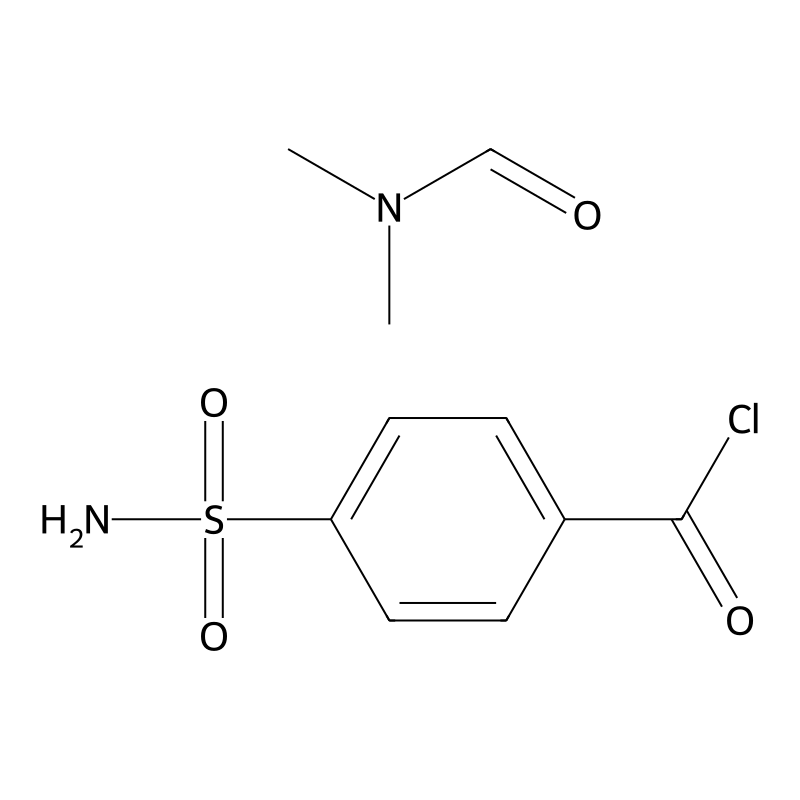

N,N-dimethylformamide;4-sulfamoylbenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N-dimethylformamide;4-sulfamoylbenzoyl chloride (CAS 1172493-99-0) is a specialized, stabilized acylating reagent widely utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, carbonic anhydrase inhibitors, and advanced fluorescent probes. By complexing the highly reactive 4-sulfamoylbenzoyl chloride with N,N-dimethylformamide (DMF), this compound functions as a stable, weighable solid and a standardized electrophile for acylation reactions. From a procurement perspective, sourcing the pre-formed DMF adduct eliminates the hazardous, moisture-sensitive in-house chlorination of 4-sulfamoylbenzoic acid, providing a standardized precursor that ensures batch-to-batch reproducibility in critical pharmaceutical and material science workflows .

Attempting to substitute the DMF complex with free 4-sulfamoylbenzoyl chloride or relying on in situ generation via thionyl chloride introduces significant process variability. The uncomplexed acid chloride is exceptionally moisture-sensitive, prone to rapid spontaneous hydrolysis, and difficult to isolate or store without degradation. In situ generation workflows often require the immediate use of crude, unpurified intermediates, which propagates impurities (such as unreacted thionyl chloride or hydrolysis byproducts) into downstream coupling steps. In contrast, the DMF complex stabilizes the acyl chloride functionality, yielding a stable, isolable reagent (typically 95% purity) that enables precise stoichiometry and prevents the yield-limiting side reactions common with generic, uncomplexed alternatives .

Enhanced Shelf-Life and Handling Stability via DMF Complexation

The free form of 4-sulfamoylbenzoyl chloride is highly unstable and typically requires immediate consumption post-synthesis to prevent spontaneous hydrolysis. Complexation with DMF transforms the reagent into a stable, weighable solid (supplied at 95% purity) that can be stored reliably under inert gas. The DMF complexation shields the reactive acyl core, extending the operational shelf-life and handling safety compared to the transient free acid chloride .

| Evidence Dimension | Reagent stability and handling requirements |

| Target Compound Data | Stable, isolable solid complex (95% purity) suitable for storage under inert gas |

| Comparator Or Baseline | Free 4-sulfamoylbenzoyl chloride (requires immediate use; highly prone to hydrolysis) |

| Quantified Difference | Eliminates the need for immediate, unpurified consumption by providing a storable, standardized reagent |

| Conditions | Standard laboratory storage and handling conditions for acylating agents |

Procuring the stable DMF complex allows for precise stoichiometric weighing and long-term storage, drastically reducing the waste and process failure associated with unstable free acid chlorides.

High-Yield Acylation in the Synthesis of Sulfonylphenyl-Indole Derivatives

In the synthesis of 2-phenyl-3-sulfonylphenyl-indole derivatives—a critical class of selective COX-2 inhibitors—the use of the pre-formed 4-sulfamoylbenzoyl chloride DMF complex enables reproducible coupling. Studies demonstrate that utilizing the standardized complex as the starting material yields the desired acylated intermediates with conversion efficiencies of 62% for specific indole derivatives under mild conditions, avoiding the degradation and purification bottlenecks associated with crude, in situ-generated acid chlorides [1].

| Evidence Dimension | Coupling efficiency in indole acylation |

| Target Compound Data | 62% isolated yield for complex indole derivatives using the standardized reagent |

| Comparator Or Baseline | In situ generated acid chloride (prone to side reactions and lower overall isolated yields due to crude intermediate use) |

| Quantified Difference | Provides a clean, reproducible synthetic route with minimized purification bottlenecks |

| Conditions | Acylation of indole derivatives in standard organic solvents under mild conditions |

For pharmaceutical manufacturing, using a high-purity, pre-formed complex maximizes API intermediate yields and minimizes costly chromatographic purifications.

Bypassing Hazardous In-Situ Chlorination Workflows

Traditional routes to 4-sulfamoylbenzoyl chloride require the refluxing of 4-sulfamoylbenzoic acid in neat thionyl chloride, a highly corrosive and toxic reagent, followed by rigorous solvent evaporation. Procuring the pre-formed DMF complex (CAS 1172493-99-0) eliminates the need for this hazardous step in the downstream facility. This improves operator safety, reduces corrosive wear on reactor infrastructure, and prevents trace sulfur dioxide and hydrogen chloride byproducts from contaminating sensitive downstream biological assays or fluorophore syntheses [1].

| Evidence Dimension | Hazardous reagent dependency in downstream facility |

| Target Compound Data | 0 equivalents of thionyl chloride required during end-user coupling steps |

| Comparator Or Baseline | In situ synthesis requiring large excesses of thionyl chloride and subsequent aggressive evaporation |

| Quantified Difference | 100% elimination of in-house chlorinating agent handling for the acylation step |

| Conditions | Standard laboratory or pilot-scale synthesis of sulfamoyl-containing APIs |

Procuring the pre-formed complex significantly reduces environmental health and safety (EHS) risks and infrastructure costs associated with handling highly corrosive chlorinating agents.

Synthesis of Selective COX-2 Inhibitors

The complex is the standardized acylation reagent for developing 2-phenyl-3-sulfonylphenyl-indole derivatives, providing the exact stoichiometry and purity required for reproducible structure-activity relationship (SAR) studies and API scale-up .

Development of Carbonic Anhydrase (CA) Inhibitors

The reliable delivery of the 4-sulfamoylbenzoyl moiety is critical for synthesizing water-soluble, semicarbazide-containing sulfonamide derivatives targeted for anti-glaucoma therapies, avoiding the degradation seen with uncomplexed acid chlorides [1].

Construction of Ratiometric Fluorescent Probes

The high purity of the DMF complex ensures clean coupling reactions when synthesizing complex, dual-functional Golgi-targeting fluorescent probes, where trace impurities from in situ acid chloride generation would quench or interfere with the fluorophore's optical properties [2].

References

- [2] Wang, Y., et al. 'Discovery of water-soluble semicarbazide-containing sulfonamide derivatives possessing favorable anti-glaucoma effect in vivo and drug-like properties.' European Journal of Medicinal Chemistry 190 (2020).

- [3] Zhang, Y., et al. 'Construction of a Dual-Functional, Reversible, Ratiometric, Golgi-Targeting Fluorescent Probe for Real-time Monitoring of Dynamics of Intracellular Redox Homeostasis.' Analytical Chemistry 95.20 (2023).

Explore Compound Types